N-(Thien-2-ylmethyl)propan-2-amine hydrochloride, also known as GZ-11610 in certain research contexts [], is a novel compound investigated primarily for its potential in treating methamphetamine use disorder [, ]. It belongs to the N-alkyl(1-methyl-2-phenylethyl)amine scaffold [] and acts as a potent and selective inhibitor of the vesicular monoamine transporter-2 (VMAT2) []. While structurally similar to previously explored VMAT2 inhibitors like lobeline and lobelane, GZ-11610 demonstrates improved selectivity profiles and potentially reduced cardiotoxicity [].
N-(Thien-2-ylmethyl)propan-2-amine hydrochloride (GZ-11610) acts as a potent and selective inhibitor of VMAT2 []. VMAT2 is responsible for packaging dopamine into synaptic vesicles for release into the synapse. By inhibiting VMAT2, GZ-11610 reduces the amount of dopamine available for release, thereby mitigating the effects of methamphetamine, which typically increases dopamine levels in the synapse [].
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9